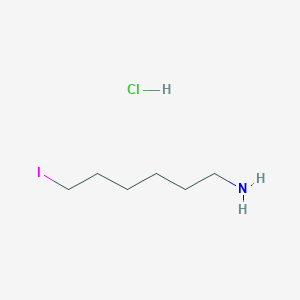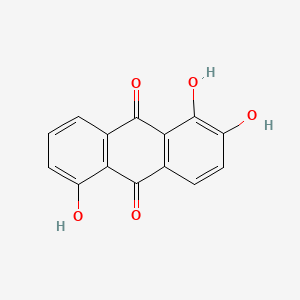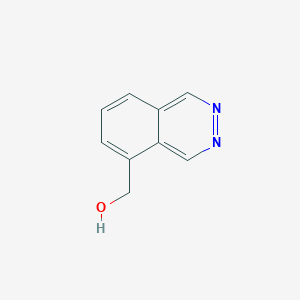
Phthalazin-5-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazin-5-ylmethanol is a chemical compound with the molecular formula C9H8N2O. It belongs to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological activities and pharmacological properties . This compound is a derivative of phthalazine, where a hydroxymethyl group is attached to the fifth position of the phthalazine ring.
Preparation Methods
Phthalazin-5-ylmethanol can be synthesized through various synthetic routes. One common method involves the reaction of phthalazine with formaldehyde in the presence of a base. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the hydroxymethyl group on the phthalazine ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, bases, and reaction conditions may be optimized to improve yield and purity.
Chemical Reactions Analysis
Phthalazin-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form phthalazin-5-ylmethanal using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to phthalazin-5-ylmethane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phthalazin-5-ylmethanol has various scientific research applications due to its unique chemical structure and properties. Some of its applications include:
Chemistry: this compound is used as a building block in the synthesis of more complex phthalazine derivatives.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: this compound and its derivatives are investigated for their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of phthalazin-5-ylmethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, phthalazine derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Phthalazin-5-ylmethanol can be compared with other similar compounds, such as phthalazine, phthalazinone, and phthalazin-5-ylamine. These compounds share the phthalazine core structure but differ in the functional groups attached to the ring. The uniqueness of this compound lies in the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties .
Similar compounds include:
Phthalazine: The parent compound with no additional functional groups.
Phthalazinone: A derivative with a carbonyl group at the second position.
Phthalazin-5-ylamine: A derivative with an amino group at the fifth position.
This compound’s unique structure makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
phthalazin-5-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-8-3-1-2-7-4-10-11-5-9(7)8/h1-5,12H,6H2 |
InChI Key |
RLOADLQMPBXQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


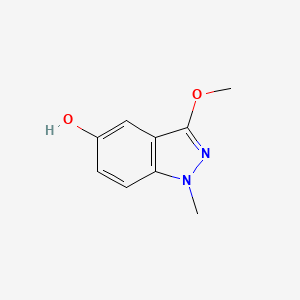
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
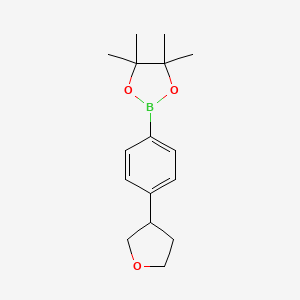
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)

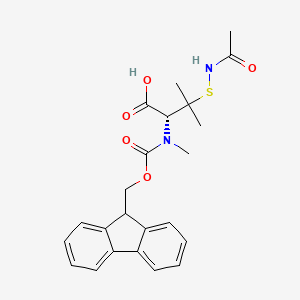

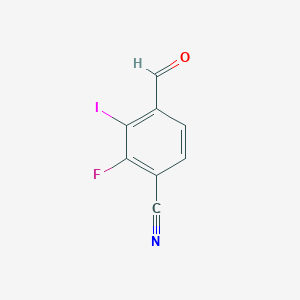
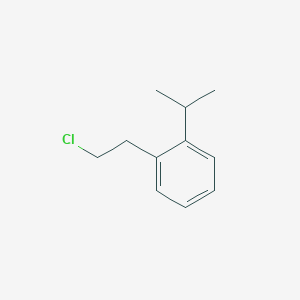

![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
